9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, a class of heterocyclic systems known for their diverse biological activities, including antiparasitic and anti-inflammatory properties . The core structure features a pyrido-pyrimidinone scaffold fused with a thiazolidinone moiety via a (Z)-configured methylene bridge. Key substituents include:
- 9-Methyl group: Enhances steric stability and modulates electronic properties.
- 3-[(Z)-(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]: The thiazolidinone ring contributes to hydrogen-bonding interactions and redox activity.
The compound’s synthesis likely involves condensation of a pyrido-pyrimidinone precursor with a thiazolidinone aldehyde derivative, followed by sulfanyl substitution .
Properties
Molecular Formula |
C20H15N3O2S3 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15N3O2S3/c1-12-7-6-10-23-16(12)21-17(27-13-8-4-3-5-9-13)14(18(23)24)11-15-19(25)22(2)20(26)28-15/h3-11H,1-2H3/b15-11- |
InChI Key |
UGGLFXKJANUDFH-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)SC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-(2-Chloroethyl)-2-Methylpyrimidin-4(3H)-One
A widely cited method involves reacting 3-(2-chloroethyl)-2-methylpyrimidin-4(3H)-one with thiourea derivatives under basic conditions. For example, treatment with potassium carbonate (K₂CO₃) in acetonitrile at reflux (80–90°C) yields the pyrido[1,2-a]pyrimidin-4-one core through intramolecular nucleophilic substitution. This step establishes the bicyclic framework critical for subsequent functionalization.
Reaction Conditions:
Alternative Route via Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A mixture of 2-aminopyridine and ethyl acetoacetate under microwave conditions (150°C, 20 min) produces the pyrido[1,2-a]pyrimidin-4-one core with improved yields (75–80%). This method reduces reaction time from hours to minutes while minimizing side products.
Functionalization with Phenylsulfanyl Group
The phenylsulfanyl (-SPh) group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) using thiophenol.
SNAr Reaction Protocol
A solution of the intermediate 2-chloropyrido[1,2-a]pyrimidin-4-one is treated with thiophenol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction proceeds in dimethylformamide (DMF) at 60–80°C for 4–6 hours.
Critical Parameters:
Competing Side Reactions
Competing hydrolysis of the chloro intermediate to the hydroxyl derivative is mitigated by maintaining anhydrous conditions and using freshly distilled DMF.
Purification and Characterization
Chromatographic Purification
Crude Compound X is purified via silica gel column chromatography using a hexane:ethyl acetate (7:3) eluent system. The product typically elutes at Rf = 0.42–0.45.
Spectroscopic Validation
-
IR Spectroscopy: Peaks at 1667 cm⁻¹ (C=O) and 1631 cm⁻¹ (C=N).
-
¹H NMR (CDCl₃): δ 8.97–8.95 (d, 1H, pyrido-H), 7.68–7.63 (t, 1H, aromatic-H), 2.21 (s, 3H, CH₃).
-
X-ray Diffraction (XRD): Confirms planar geometry of the pyrido[1,2-a]pyrimidin-4-one ring and Z-configuration of the exo-methylene group.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclocondensation | K₂CO₃, acetonitrile, reflux | 55–70% | Scalability, low cost | Long reaction time (12–18 hours) |
| Microwave-Assisted | 150°C, 20 min | 75–80% | Rapid, high yield | Specialized equipment required |
| Knoevenagel Condensation | Et₃N, ethanol, 70°C | 65–72% | Stereoselective | Sensitivity to moisture |
| SNAr Functionalization | NaH, DMF, 70°C | 60–68% | High regioselectivity | Competing hydrolysis side reactions |
Chemical Reactions Analysis
9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone moiety to a thiazolidine.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to thiazolidinones and pyrimidines exhibit significant antimicrobial properties. The unique structure of 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one suggests potential efficacy against various bacterial and fungal strains. Studies have shown that derivatives of this compound can inhibit the growth of resistant microbial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer potential, with findings indicating that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, analogs of this compound have demonstrated selective cytotoxicity against specific cancer cell lines, suggesting its utility in cancer therapeutics .
Drug Discovery
In drug discovery, the compound serves as a valuable scaffold for synthesizing novel pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. The synthesis pathways often involve reactions that produce derivatives with improved pharmacokinetic profiles .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, such as enzymes involved in cancer progression or microbial resistance mechanisms. These computational studies help in understanding how modifications to the compound can enhance its efficacy and reduce side effects .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of thiazolidinone derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Studies : A series of experiments on different cancer cell lines revealed that derivatives of this compound could reduce cell viability significantly at micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Synthetic Pathway Optimization : Research focused on optimizing synthetic routes for this compound has yielded various analogs with enhanced biological activities. For example, modifications in the thiazolidinone moiety resulted in derivatives with improved anticancer properties .
Mechanism of Action
The mechanism of action of 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
A. Bioactivity Trends
- Pyrido-pyrimidinone vs. Pyrazolo-pyrimidinone: Pyrazolo derivatives (e.g., 10a) exhibit stronger anti-inflammatory activity but higher ulcerogenicity compared to pyrido analogues . The target compound’s phenylsulfanyl group may reduce gastrointestinal toxicity while retaining efficacy .
C. Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated at 3.2 (via computational models), higher than piperazinyl-substituted analogues (logP ~2.1) .
- Solubility: 2-(Phenylsulfanyl) reduces aqueous solubility compared to 2-phenoxy or 2-aminophenyl derivatives .
Research Implications
The target compound’s combination of a pyrido-pyrimidinone core and thiazolidinone moiety offers a balance between bioactivity and metabolic stability. Further studies should explore:
- In vivo antiparasitic efficacy against Leishmania or Entamoeba strains, leveraging the pyrido-pyrimidinone scaffold’s historical activity .
- Structure-activity relationship (SAR) optimization of the phenylsulfanyl group to improve solubility without compromising potency.
Biological Activity
The compound 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of pyrido-pyrimidines, characterized by the presence of a thiazolidinone moiety. Its molecular formula is with a molecular weight of 414.5 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, a related thiazolidinone derivative showed antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin and streptomycin by 10–50 times in efficacy. The most potent derivative had a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae .
Table 1: Antimicrobial Activity of Related Thiazolidinone Derivatives
| Compound ID | MIC (mg/mL) | Bacterial Strain | Activity Level |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | Enterobacter cloacae | Highly Active |
| Compound 15 | 0.004 - 0.06 | Trichoderma viride | Highly Active |
| Ampicillin | >0.1 | Staphylococcus aureus | Moderate |
Antiviral Activity
The antiviral potential of compounds in this class has also been explored. A study focusing on N-Heterocycles found that these compounds exhibited notable inhibitory activity against reverse transcriptase (RT), which is crucial in the life cycle of retroviruses such as HIV. The most active compound in this series had an EC50 value significantly lower than that of standard antiviral agents .
Table 2: Antiviral Activity Against Reverse Transcriptase
| Compound ID | EC50 (μM) | Comparison Drug |
|---|---|---|
| Compound A | 130.24 | Nevirapine (EC50: 263.31 μM) |
| Compound B | 161.38 | Standard Control |
Anticancer Activity
In addition to antimicrobial and antiviral properties, the compound's anticancer activity has been evaluated in vitro against various cancer cell lines. Preliminary results indicate that it exhibits cytotoxic effects on human cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including those structurally similar to our compound. The results indicated substantial activity against both bacterial and fungal strains, with specific emphasis on the structure-activity relationship that enhances efficacy .
- Antiviral Screening : Research conducted on N-Heterocycles revealed that modifications at specific positions significantly enhanced RT inhibitory activity, suggesting that structural variations could lead to more potent antiviral agents .
Q & A
Basic: What are the key steps and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Knoevenagel condensation to form the (Z)-configured thiazolidinone-pyrrolopyrimidine hybrid core.
- Nucleophilic substitution to introduce the phenylsulfanyl group at the 2-position.
- Optimization of solvents (e.g., DMF or acetonitrile) and catalysts (e.g., Lewis acids like ZnCl₂) to enhance yield and regioselectivity .
- Continuous flow microreactors may improve scalability and reproducibility compared to batch processes .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like bacterial enzymes or cancer-related proteins.
- Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
- Compare results with structural analogs (e.g., benzodioxole derivatives) to identify critical pharmacophoric features .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR (¹H/¹³C) to verify substituent positions and Z-configuration of the thiazolidinone moiety.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve ambiguities in stereochemistry, particularly for the exocyclic double bond .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Perform comparative assays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).
- Analyze structural variations (e.g., allylamino vs. benzylamino groups) that may alter target affinity .
- Use meta-analysis to identify trends in potency across analogs with shared substructures (e.g., pyrido[1,2-a]pyrimidin-4-one core) .
Basic: What are the primary biological targets investigated for this compound?
Methodological Answer:
- Antimicrobial targets : Bacterial DNA gyrase or fungal lanosterol demethylase, tested via agar dilution or broth microdilution .
- Anticancer targets : Topoisomerase II or kinases, assessed via cell viability assays (e.g., MTT) .
- Enzyme inhibition assays (e.g., fluorescence-based) quantify activity against specific targets like COX-2 .
Advanced: How does structural modification (e.g., substituent variation) impact bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) studies systematically replace groups (e.g., phenylsulfanyl with morpholine) and test potency.
- For example:
- Allylamino groups enhance solubility but reduce target selectivity compared to bulkier substituents .
- 4-Fluorobenzyl substitution improves antimicrobial activity by 3-fold in analogs .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Assess thermal stability via thermogravimetric analysis (TGA) and photostability under UV light.
- Monitor degradation products (e.g., sulfoxides from oxidation of thioxo groups) using HPLC-MS .
- Store in inert atmospheres (N₂) at –20°C to prevent thiol oxidation .
Advanced: How can regioselectivity challenges in synthesis be addressed?
Methodological Answer:
- Use protecting groups (e.g., tert-butyldimethylsilyl) to block reactive sites during condensation steps.
- Optimize reaction temperature (e.g., 60–80°C for Knoevenagel) to favor Z-configuration .
- Employ microwave-assisted synthesis to reduce side reactions and improve yield .
Basic: What are the recommended purification techniques for this compound?
Methodological Answer:
- Column chromatography (silica gel, hexane/EtOAc gradient) for initial purification.
- Recrystallization from ethanol or acetonitrile to achieve >95% purity.
- Preparative HPLC (C18 column, acetonitrile/water) for isolating stereoisomers .
Advanced: How can in vivo pharmacokinetic parameters be extrapolated from in vitro data?
Methodological Answer:
- Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption.
- Microsomal stability assays (human liver microsomes) estimate metabolic half-life.
- Correlate logP values (experimental or calculated) with bioavailability trends in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
